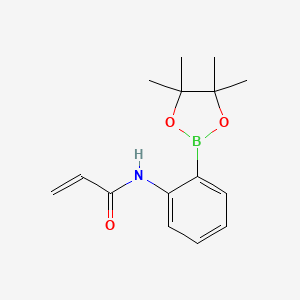

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide

Vue d'ensemble

Description

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide: is an organic compound that features a boronic ester group and an acrylamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide typically involves the coupling of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane with an appropriate acrylamide derivative. The reaction is often catalyzed by palladium complexes under mild conditions. The process may involve the following steps:

Amidation: Coupling the borylated phenyl compound with an acrylamide derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scalable organic synthesis techniques. These methods often employ continuous flow reactors to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The boronic ester group can undergo oxidation to form boronic acids.

Reduction: The acrylamide moiety can be reduced to form corresponding amines.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Palladium catalysts with aryl halides.

Major Products:

Oxidation: Boronic acids.

Reduction: Amines.

Substitution: Biaryl compounds.

Applications De Recherche Scientifique

Chemistry:

- Used as a building block in the synthesis of complex organic molecules.

- Participates in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Biology and Medicine:

- Potential applications in drug discovery and development.

- Used in the synthesis of biologically active molecules.

Industry:

- Utilized in the production of advanced materials.

- Acts as a precursor for the synthesis of polymers and other industrial chemicals.

Mécanisme D'action

The mechanism of action of N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide involves its ability to participate in various chemical reactions due to the presence of the boronic ester and acrylamide groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The acrylamide moiety can undergo polymerization and other reactions, contributing to the compound’s versatility.

Comparaison Avec Des Composés Similaires

Phenylboronic acid: Lacks the acrylamide group but shares the boronic acid functionality.

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide: Contains a sulfonamide group instead of an acrylamide group.

Uniqueness: N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide is unique due to the combination of the boronic ester and acrylamide functionalities, which allows it to participate in a wide range of chemical reactions and applications. This dual functionality makes it a valuable compound in both synthetic organic chemistry and materials science.

Activité Biologique

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Chemical Formula : C₁₃H₁₉B O₃

- Molecular Weight : 234.10 g/mol

- CAS Number : 302348-51-2

Its structure includes a boron-containing moiety that is known for its reactivity and ability to form covalent bonds with biological targets.

The biological activity of this compound is primarily attributed to its ability to act as a covalent inhibitor. Covalent inhibitors form stable bonds with target proteins, often leading to prolonged inhibition effects. This mechanism is particularly relevant in targeting enzymes involved in various signaling pathways.

Inhibition Studies

Recent studies have demonstrated that compounds similar to this compound exhibit significant inhibitory activity against several kinases. For instance:

- JAK3 and BMX Kinases : The compound was tested for its inhibitory effects on JAK3 and BMX kinases. While some analogs showed low micromolar activity (IC₅₀ values greater than 10 µM), others demonstrated selective inhibition with IC₅₀ values in the low nanomolar range .

Case Studies

- Dual Inhibitors Targeting TEC Kinases : A study evaluated the efficacy of various acrylamide derivatives against TEC kinases. Compounds with similar structures showed promising selectivity profiles and enhanced thermal stability when bound to their targets .

- Fragment-Based Screening : In a high-throughput screening of electrophilic fragments for their ability to inhibit caspases (Casp2 and Casp3), certain compounds derived from acrylamide structures were identified as potent inhibitors with sub-micromolar activity against specific caspases .

Toxicity and Safety Profile

The compound has been categorized under safety warnings due to its potential toxicity:

- Harmful if swallowed (H302)

- Causes skin irritation (H315)

These safety considerations are crucial when evaluating the potential therapeutic applications of the compound.

Summary of Biological Activity

Propriétés

IUPAC Name |

N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO3/c1-6-13(18)17-12-10-8-7-9-11(12)16-19-14(2,3)15(4,5)20-16/h6-10H,1H2,2-5H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMMYLJDIVTJPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675320 | |

| Record name | N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-42-1 | |

| Record name | N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.